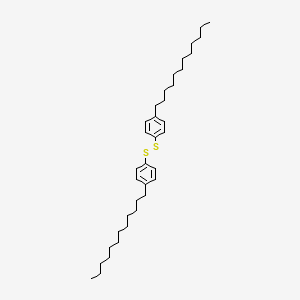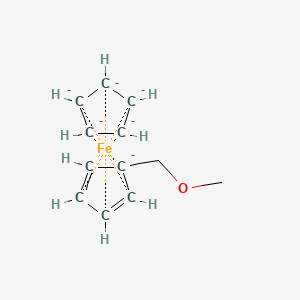
Cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene is an organometallic compound that features a cyclopentadienyl ligand bonded to an iron center. This compound is part of the broader class of metallocenes, which are known for their sandwich-like structure where a metal atom is sandwiched between two cyclopentadienyl rings. These compounds have significant applications in various fields due to their unique chemical properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with iron salts under specific conditions. One common method is the reaction of cyclopentadienyl sodium with iron(II) chloride in tetrahydrofuran (THF) to form the desired metallocene complex. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization.
Industrial Production Methods
On an industrial scale, the production of cyclopentadiene derivatives often involves the steam cracking of naphtha, which yields cyclopentadiene as a byproduct. This cyclopentadiene can then be further reacted with iron salts to produce the metallocene complex. The process requires careful control of temperature and pressure to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(I) species.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields iron(III) complexes, while reduction results in iron(I) species. Substitution reactions can produce a variety of functionalized metallocenes.
Aplicaciones Científicas De Investigación
Cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene has numerous applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Medicine: Research is ongoing into its potential use in cancer therapy, where it may act as a delivery vehicle for anticancer drugs.
Industry: It is used in the production of high-performance materials, such as specialty polymers and coatings.
Mecanismo De Acción
The mechanism by which cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene exerts its effects involves the interaction of the iron center with various molecular targets. The iron atom can undergo redox reactions, facilitating electron transfer processes that are crucial in catalytic cycles. The cyclopentadienyl ligands stabilize the iron center, allowing it to participate in a wide range of chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene: Another well-known metallocene with a similar structure but without the methoxymethyl group.
Ruthenocene: Similar to ferrocene but with ruthenium instead of iron.
Nickelocene: Contains nickel as the central metal atom.
Uniqueness
Cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene is unique due to the presence of the methoxymethyl group, which can influence its reactivity and stability. This functional group can be further modified to tailor the compound’s properties for specific applications, making it a versatile tool in both research and industrial settings.
Propiedades
Fórmula molecular |
C12H14FeO-6 |
|---|---|
Peso molecular |
230.08 g/mol |
Nombre IUPAC |
cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C7H9O.C5H5.Fe/c1-8-6-7-4-2-3-5-7;1-2-4-5-3-1;/h2-5H,6H2,1H3;1-5H;/q-1;-5; |
Clave InChI |
BNQXUFQMBOMZSN-UHFFFAOYSA-N |
SMILES canónico |
COC[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



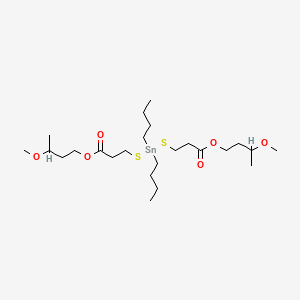
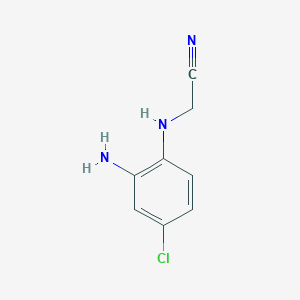
![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
![Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B13748529.png)
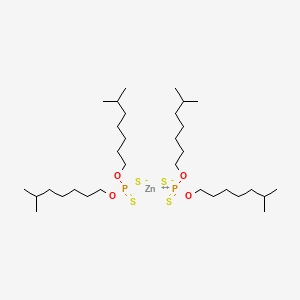
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)
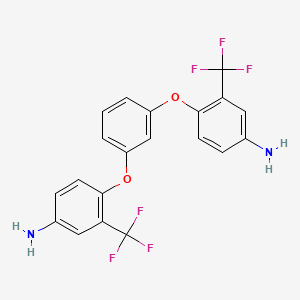

![sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)

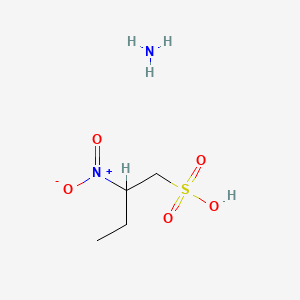
![N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide](/img/structure/B13748554.png)
